4-(Benzothiazol-2-ylamino)-cyclohexanol
Overview
Description
4-(Benzothiazol-2-ylamino)-cyclohexanol is a compound that features a benzothiazole moiety attached to a cyclohexanol ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiazol-2-ylamino)-cyclohexanol typically involves the condensation of 2-aminobenzenethiol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions. For example, microwave-assisted synthesis and the use of ionic liquids have been explored to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Benzothiazol-2-ylamino)-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to yield the corresponding tetrahydrobenzothiazole derivative.
Substitution: The amino group on the benzothiazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-(Benzothiazol-2-ylamino)-cyclohexanone.
Reduction: 4-(Tetrahydrobenzothiazol-2-ylamino)-cyclohexanol.
Substitution: N-alkyl or N-acyl derivatives of this compound
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. .
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to interact with specific molecular targets in the brain
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(Benzothiazol-2-ylamino)-cyclohexanol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Fluorescent Probing: The benzothiazole moiety can act as a fluorescent probe, allowing for the visualization of biological processes in real-time
Comparison with Similar Compounds
Similar Compounds
2-(Benzothiazol-2-ylamino)-naphthalene-1,4-dione: Exhibits similar biological activities and is used in antibacterial and anticancer research.
6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: Known for its anticancer and antioxidant properties.
2-Aminothiazole-4-carboxylate Schiff bases: Utilized for their antimicrobial and antifungal activities.
Uniqueness
4-(Benzothiazol-2-ylamino)-cyclohexanol stands out due to its unique combination of a benzothiazole moiety and a cyclohexanol ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylamino)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10,16H,5-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGJAADWPRMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC3=CC=CC=C3S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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